molecular formula C18H28BrNO2 B607079 Deudextromethorphan hydrobromide CAS No. 1373497-18-7

Deudextromethorphan hydrobromide

Numéro de catalogue: B607079
Numéro CAS: 1373497-18-7
Poids moléculaire: 376.4 g/mol
Clé InChI: STTADZBLEUMJRG-CDZAPMPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Deuterated Pharmaceuticals

The concept of deuterated pharmaceuticals emerged from early 20th-century explorations into isotope chemistry, with foundational work by Harold Urey on deuterium’s discovery in 1931. Initial applications focused on metabolic pathway elucidation, but by the 1970s, patents began claiming therapeutic benefits of deuteration, such as reduced hepatotoxicity in deuterated halothane. The field gained momentum in the 2000s with strategic deuteration of existing drugs to extend half-life and reduce metabolite-related toxicity.

A pivotal milestone occurred in 2017 with the FDA approval of deutetrabenazine, the first deuterated drug, which demonstrated improved pharmacokinetics over its non-deuterated counterpart, tetrabenazine. This breakthrough validated deuteration as a viable strategy for drug optimization, leading to over 300 patent applications by companies like Concert Pharmaceuticals and Auspex Pharmaceuticals by 2009. The development pathway for deuterated drugs increasingly leverages the 505(b)(2) regulatory framework, allowing reliance on existing safety data from non-deuterated parent compounds.

Structural Classification and Nomenclature

Deudextromethorphan hydrobromide (C₁₈H₂₈BrNO₂) is a deuterated analog of dextromethorphan, a morphinan-class NMDA receptor antagonist. Its systematic IUPAC name is (1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene hydrobromide monohydrate . Key structural features include:

Feature Non-deuterated (Dextromethorphan) Deuterated (Deudextromethorphan)
Methoxy group (-OCH₃) Hydrogen at all positions Trideuteriomethoxy (-OCD₃)
N-methyl group (-CH₃) Hydrogen at all positions Trideuteriomethyl (-CD₃)
Molecular weight 271.4 g/mol 376.4 g/mol (hydrobromide salt)

Table 1: Structural comparison between dextromethorphan and this compound.

The hydrobromide salt form enhances water solubility (1.5 g/100 mL at 25°C) compared to the free base. Deuterium substitution occurs at metabolically vulnerable sites—specifically, the methoxy and N-methyl groups—to retard oxidative demethylation by cytochrome P450 enzymes.

Significance in Pharmaceutical Research and Development

This compound exemplifies the kinetic isotope effect (KIE) in drug design. Replacing hydrogen with deuterium strengthens carbon-deuterium bonds (C-D bond dissociation energy: ~443 kJ/mol vs. C-H: ~413 kJ/mol), slowing hepatic metabolism and prolonging systemic exposure. This principle was demonstrated in preclinical studies where deuterated dextromethorphan exhibited 2.4× greater plasma exposure than its non-deuterated counterpart when co-administered with bupropion.

Deuteration also mitigates metabolite-related toxicity. For example, dextromethorphan’s conversion to dextrorphan—a neurotoxic NMDA receptor agonist—is reduced by 40–60% in deuterated forms, potentially lowering seizure risk. Such modifications align with the industry’s shift toward targeted deuteration to optimize therapeutic indices without altering primary pharmacodynamic activity.

This compound’s Position in Deuterated Drug Research

As a component of the investigational drug AVP-786 (deudextromethorphan/quinidine), this compound has been studied for neurological disorders, including Alzheimer’s disease-associated agitation. Although Phase III trials were terminated in 2025 due to lack of efficacy, pharmacokinetic data revealed twice the metabolic stability of deuterated vs. non-deuterated dextromethorphan in murine models.

Recent synthetic advancements include a streamlined process using iodomethane-D₃ for O-methylation, achieving >98% isotopic purity while reducing reliance on multiple deuterated reagents. These innovations address scalability challenges in deuterated API production, which traditionally required complex separation techniques like Girdler sulfide exchange.

This compound’s development underscores deuterium’s role in resurrecting failed candidates ; its enhanced stability could revive interest in dextromethorphan-based therapies for conditions like major depressive disorder, where rapid NMDA modulation is desirable.

Propriétés

Numéro CAS

1373497-18-7

Formule moléculaire

C18H28BrNO2

Poids moléculaire

376.4 g/mol

Nom IUPAC

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;

Clé InChI

STTADZBLEUMJRG-CDZAPMPLSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

SMILES isomérique

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br

SMILES canonique

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dextromethorphan D6 hydrobromide monohydrate;  AVP-786;  CTP-786;  AVP786;  CTP786;  Deudextromethorphan hydrobromide

Origine du produit

United States

Méthodes De Préparation

N-Demethylation and Deuterated Methylation

The synthesis begins with N-demethylation of dextromethorphan hydrobromide (1) to yield N-desmethyl-dextromethorphan (4). This is achieved via refluxing with 2,2,2-trichloroethyl chloroformate in toluene, followed by alkaline hydrolysis (Scheme 1). The intermediate is then methylated using deuterated methyl iodide (CD₃I) in tetrahydrofuran (THF) under sodium hydride catalysis, achieving >95% conversion to N-CD₃-dextromethorphan (5).

Reaction Conditions:

  • Temperature: 60–70°C for N-demethylation; 25°C for methylation

  • Solvent: Toluene (demethylation); THF (methylation)

  • Catalysts: Sodium hydride (1.2 eq)

  • Yield: 86.9% for N-desmethyl intermediate; 93–95% for N-CD₃ product

Table 1: Key Parameters for N-Demethylation and Methylation

ParameterN-DemethylationMethylation
ReagentClCO₂OCH₂CCl₃CD₃I
Reaction Time4 hours1 hour
Purity (HPLC)>99%98.8%
Isotopic Enrichment97% D

O-Demethylation and Hydrobromide Salt Formation

N-CD₃-dextromethorphan (5) undergoes O-demethylation using 48% hydrobromic acid at 110°C for 6 hours, producing N-CD₃-dextrorphan (6). Subsequent treatment with HBr gas in ethanol yields the hydrobromide salt. Crystallization from ethanol-diethyl ether affords Deudextromethorphan hydrobromide with >99% purity (HPLC).

Critical Considerations:

  • Acid Concentration : <48% HBr leads to incomplete O-demethylation.

  • Temperature Control : Excess heat promotes racemization, reducing enantiomeric purity.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Sodium hydride in THF outperforms potassium carbonate in acetonitrile for methylation, minimizing quaternary salt formation (Figure 1). Polar aprotic solvents like DMF increase reaction rates but reduce isotopic purity due to proton exchange.

Deuterium Incorporation

Using CD₃I with 99.5% isotopic purity ensures <3% N-CH₃ contamination, verified by ¹H NMR (absence of δ 2.3 ppm peak) and FAB-MS (m/z 275 for [M+H]⁺).

Table 2: Spectroscopic Validation of Deuteration

TechniqueN-CH₃ Signal (δ ppm)M+H Peak (m/z)Contamination
¹H NMR (DMSO)Absent<5%
FAB-MS2752% (M+1)

Analytical Characterization Techniques

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 220 nm detection) confirms chemical purity (>99.4%), while GC-MS quantifies residual N-CH₃ groups (<2%).

Spectroscopic Methods

  • ¹H NMR : Pyridine-d₅/D₂O mixtures resolve diastereomeric splitting in the hydrobromide salt (Figure 4).

  • FAB-MS : Dominant m/z 275 ([M+H]⁺) and absence of m/z 271 ([M-CH₃+H]⁺) validate deuteration.

Comparative Analysis of Synthetic Methods

Patent vs. Academic Routes

The patent EP3478664A1 emphasizes scalable methods using deuterated Grignard reagents , whereas academic protocols focus on stepwise N- and O-demethylation. Patent yields are unspecified, but academic routes achieve 51–86% overall yields.

Cost and Scalability

CD₃I is cost-prohibitive for industrial synthesis (>$5,000/mol), prompting exploration of deuterated dimethyl sulfate as an alternative.

Challenges and Considerations in Deuteration

Isotopic Dilution

Proton exchange during O-demethylation reduces deuterium content by 1–3%, necessitating excess CD₃I.

Crystallization Dynamics

Ethanol-diethyl ether mixtures (3:1 v/v) optimize crystal habit, avoiding needle-like morphologies that complicate filtration .

Analyse Des Réactions Chimiques

Example Reaction Pathway:

Deudextromethorphan free base +HBrDeudextromethorphan hydrobromide+H2O\text{Deudextromethorphan free base }+\text{HBr}\rightarrow \text{Deudextromethorphan hydrobromide}+\text{H}_2\text{O}

Metabolic Reactions

Deuteration significantly alters metabolic pathways compared to non-deuterated dextromethorphan:

Metabolic Pathway Primary Enzyme Effect of Deuteration Reference
O-demethylation (to DXO)CYP2D6Reduced metabolism by 80%
N-demethylation (to MEM)CYP3A4Minimal impact; remains primary pathway
Glucuronidation/SulfationUGTs/SULTsUnchanged
  • Key Metabolites :
    • Dextrorphan (DXO) : Active NMDA receptor antagonist (reduced formation due to deuteration) .
    • 3-Methoxymorphinan (MEM) : Minor metabolite with unclear pharmacological role .

Chemical Stability and Degradation

This compound exhibits stability under standard storage conditions but degrades under extreme pH or UV exposure:

Degradation Products:

  • Hydrolysis : Forms deuterated morphinan derivatives in acidic/basic conditions .
  • Oxidation : Resistant to auto-oxidation due to deuterium’s kinetic isotope effect .

Receptor Binding and Pharmacodynamics

While not direct chemical reactions, binding interactions define its functional activity:

Target Action Affinity (K~i~, nM) Reference
NMDA ReceptorUncompetitive antagonist2120–8945
Sigma-1 ReceptorAgonist142–652
Serotonin Transporter (SERT)Inhibitor23–40

Clinical Implications of Chemical Design

The deuteration strategy reduces reliance on CYP2D6 inhibitors (e.g., quinidine) in combination therapies, lowering drug interaction risks . Clinical trials demonstrate improved bioavailability and tolerability compared to non-deuterated analogs .

Analytical Characterization

  • Molecular Formula : C₁₈H₂₂D₆BrNO₂ .
  • Mass Spectrometry : Distinct isotopic pattern due to six deuterium atoms (m/z 358.3 for parent ion) .

Applications De Recherche Scientifique

Pharmacological Properties

Deudextromethorphan hydrobromide acts primarily as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. The presence of deuterium modifies its pharmacokinetic profile, enhancing bioavailability and reducing susceptibility to metabolic degradation by cytochrome P450 enzymes, particularly CYP2D6 . This modification allows for more effective therapeutic concentrations in the central nervous system.

Treatment of Pseudobulbar Affect

This compound is part of the combination drug Nuedexta (dextromethorphan/quinidine), which is FDA-approved for treating pseudobulbar affect (PBA). PBA is characterized by involuntary emotional expressions such as laughing or crying that are disproportionate to the underlying mood, often seen in patients with neurological disorders like multiple sclerosis and amyotrophic lateral sclerosis .

Clinical Efficacy :

  • A clinical trial demonstrated that Nuedexta significantly reduced PBA episodes compared to placebo, improving patient quality of life .

Agitation in Alzheimer's Disease

Recent studies have investigated this compound for managing agitation in Alzheimer's disease. A phase II trial reported that the combination significantly decreased agitation scores compared to placebo . The ongoing phase III trials aim to confirm these findings and explore its potential for broader neuropsychiatric applications .

Case Studies

Several case studies highlight the effectiveness of this compound in various conditions:

  • Alzheimer's Disease : In a double-blind study involving patients with moderate to severe agitation, deudextromethorphan/quinidine demonstrated a statistically significant reduction in agitation levels over ten weeks .
  • Opioid Use Disorder : Research indicated that dextromethorphan can alleviate withdrawal symptoms when combined with clonidine, suggesting its utility in substance use treatment protocols .

Comparative Data Table

Application Compound Indication Study Type Findings
Pseudobulbar AffectDextromethorphan/QuinidineEmotional dysregulationPhase III TrialSignificant reduction in episodes
Agitation in Alzheimer's DiseaseThis compoundNeuropsychiatric agitationPhase II TrialStatistically significant decrease in agitation scores
Opioid Withdrawal SymptomsDextromethorphanSubstance use disorderRandomized Clinical TrialReduced severity and duration of withdrawal symptoms

Comparaison Avec Des Composés Similaires

A. Deudextromethorphan HBr (AVP-786)

  • Indications : Agitation in Alzheimer’s dementia, IED, schizophrenia (negative symptoms) .
  • Mechanism : Combines d6-DM (NMDA antagonist, sigma-1 agonist) with Q (CYP2D6 inhibitor).
  • Efficacy :
    • Phase II trials for IED demonstrated significant reduction in aggressive episodes (p<0.05) .
    • Phase III trials for Alzheimer’s agitation failed primary endpoints but showed trends in secondary measures (NCT03393520) .
  • Safety : Q component raises concerns for QT prolongation; common AEs include dizziness and nausea .

B. Dextromethorphan HBr (DM)

  • Indications : Cough suppression, off-label use in depression (e.g., Auvelity® with bupropion) .
  • Mechanism: NMDA antagonism, serotonin/norepinephrine reuptake inhibition .
  • Efficacy :
    • Effective antitussive at 10–30 mg doses .
    • In depression, Auvelity® (DM 45 mg + bupropion 105 mg) achieved remission rates of 39.5% vs. 17.3% for placebo (p<0.001) .

C. Dextromethorphan/Bupropion (Auvelity®)

  • Differentiation: Bupropion inhibits CYP2D6, mimicking Q’s role in AVP-786 but with additional norepinephrine/dopamine reuptake inhibition .

D. Diphenhydramine

  • Indications : Allergy, cough (via H1 receptor antagonism) .
  • Efficacy : Less specific for cough than DM; sedative effects limit use .

Key Research Findings and Challenges

  • Metabolic Stability : Deuteration in d6-DM reduces first-pass metabolism, increasing AUC by ~30% compared to DM .
  • Clinical Hurdles : Mixed Phase III results for Alzheimer’s agitation suggest need for biomarker-driven patient stratification .

Activité Biologique

Deudextromethorphan hydrobromide (AVP-786) is a deuterated derivative of dextromethorphan, primarily recognized for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric conditions, particularly agitation associated with Alzheimer's disease and other disorders. This article delves into the biological activities, pharmacokinetics, and therapeutic implications of this compound, supported by relevant data and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1373497-18-7
Molecular Formula C₁₈H₂₂D₆BrNO₂
Molecular Weight 376.36 g/mol

The compound acts as an uncompetitive antagonist at the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Additionally, it exhibits activity at several other receptors:

  • Sigma-1 receptor agonist
  • Serotonin transporter (SERT) and norepinephrine transporter (NET) blocker
  • Negative allosteric modulator of nicotinic acetylcholine receptors

These interactions suggest that this compound may influence neurotransmitter systems involved in mood regulation and cognitive function .

Pharmacokinetics

This compound is designed to enhance bioavailability compared to its non-deuterated counterpart. The deuteration process reduces susceptibility to cytochrome P450 (CYP2D6) metabolism, leading to increased plasma concentrations of active metabolites. This alteration allows for a more sustained therapeutic effect with potentially fewer side effects associated with drug-drug interactions .

1. Agitation in Alzheimer's Disease

AVP-786 has been investigated in clinical trials for its efficacy in treating agitation in patients with Alzheimer's disease. In a Phase III study, the compound demonstrated significant reductions in agitation scores compared to placebo, suggesting its potential as a treatment option for this challenging symptom .

2. Schizophrenia Symptoms

Research has also explored the use of this compound in addressing negative symptoms of schizophrenia. The compound's action on NMDA receptors may help alleviate some cognitive deficits associated with the disorder, although further studies are required to establish its effectiveness fully .

3. Traumatic Brain Injury

AVP-786 is under investigation for its role in managing behavioral disinhibition and agitation following traumatic brain injury. The compound's ability to modulate glutamate signaling may offer new avenues for treatment in this area .

Summary of Key Findings

The following table summarizes key findings from recent research on this compound:

Study FocusFindings
Agitation in Alzheimer'sSignificant reduction in agitation scores vs placebo
Negative symptoms in SchizophreniaPotential cognitive benefits; further studies needed
Behavioral disinhibition post-TBIModulation of glutamate signaling; ongoing investigations

Q & A

Q. What validated analytical methods ensure enantiomeric purity of dextromethorphan hydrobromide in preclinical formulations?

To detect trace levomethorphan (an undesired enantiomer), employ reversed-phase HPLC with a chiral stationary phase. The USP monograph (revised in 2016) specifies using a buffer of 1.54 g ammonium acetate in 1 L water (pH 4.1 adjusted with phosphoric acid) and UV detection at 278 nm. Calculate levomethorphan content using peak response ratios of sample and reference standards, ensuring ≤0.10% impurity .

Q. How should researchers mitigate thermal decomposition risks during storage and handling?

Avoid temperatures >40°C, as decomposition releases toxic NOx and HBr gases. Store in airtight containers under vacuum or inert gas to prevent hydrolysis. Monitor stability via thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to detect degradation byproducts .

Q. What in vitro models are appropriate for studying neuroprotective mechanisms of dextromethorphan hydrobromide?

Use primary neuronal cultures or SH-SY5Y cell lines exposed to NMDA-induced excitotoxicity. Measure cell viability via MTT assays and quantify NMDA receptor antagonism using calcium imaging with Fluo-4 AM dye. Validate results against positive controls like memantine .

Q. What OECD guidelines apply to acute toxicity profiling in rodent models?

Follow OECD 423 (acute oral toxicity) using a stepwise dose escalation (5–2000 mg/kg). Monitor mortality, clinical signs (e.g., respiratory depression), and histopathological changes over 14 days. Report LD50 with 95% confidence intervals .

Advanced Research Questions

Q. How can central composite design (CCD) optimize gastroretentive formulations for enhanced bioavailability?

CCD minimizes experimental runs while evaluating factors like polymer concentration (Carbopol, HPMC) and floating lag time. For dextromethorphan tablets, use a 3-factor, 5-level CCD to model drug release kinetics. Validate with ANOVA and response surface plots to identify optimal polymer ratios .

Q. What clinical trial designs address placebo effects in Phase 3 studies of agitation in Alzheimer’s disease?

Implement a randomized, double-blind, placebo-controlled design with stratified randomization by disease severity. Use the Cohen-Mansfield Agitation Inventory (CMAI) as the primary endpoint. Include a 1-week placebo run-in period to exclude placebo responders. Analyze data via mixed-effects models to account for dropout bias .

Q. How does polymorphism impact the pharmacokinetics of deuterated dextromethorphan hydrobromide (AVP-786)?

Characterize solid-state forms (e.g., hydrates, anhydrates) using X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Compare dissolution profiles in simulated gastric fluid (pH 1.2) and correlate with bioavailability in preclinical models. Deuterated forms (d6-DM) show prolonged half-life due to reduced CYP2D6 metabolism .

Q. How can physiologically based pharmacokinetic (PBPK) modeling improve dose extrapolation from rodents to humans?

Integrate in vitro metabolic data (e.g., microsomal clearance) with species-specific physiological parameters (e.g., organ weights, blood flow). For AVP-786, validate models against Phase 1 plasma concentration-time curves to predict therapeutic doses for agitation .

Methodological Tables

Q. Table 1. Key Analytical Parameters from USP Monograph Revisions (2016)

ParameterSpecificationReference
Levomethorphan Limit≤0.10%
UV Detection Wavelength278 nm
Buffer Composition1.54 g ammonium acetate (pH 4.1)

Q. Table 2. Phase 3 Clinical Trial Endpoints for AVP-786 in Alzheimer’s Agitation

EndpointMeasurement ToolOutcome MetricReference
Agitation SeverityCohen-Mansfield Agitation InventoryMean CMAI Score Reduction
SafetyTreatment-Emergent Adverse Events (TEAEs)Incidence Rate (%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deudextromethorphan hydrobromide
Reactant of Route 2
Reactant of Route 2
Deudextromethorphan hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.